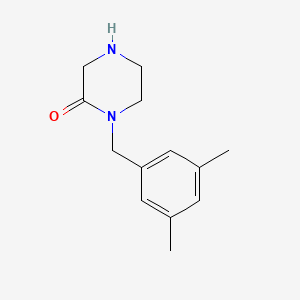1-(3,5-Dimethylbenzyl)piperazin-2-one
CAS No.: 1177344-72-7
Cat. No.: VC8212729
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1177344-72-7 |
|---|---|
| Molecular Formula | C13H18N2O |
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | 1-[(3,5-dimethylphenyl)methyl]piperazin-2-one |
| Standard InChI | InChI=1S/C13H18N2O/c1-10-5-11(2)7-12(6-10)9-15-4-3-14-8-13(15)16/h5-7,14H,3-4,8-9H2,1-2H3 |
| Standard InChI Key | HMCLXFSYZUIAPP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)CN2CCNCC2=O)C |
| Canonical SMILES | CC1=CC(=CC(=C1)CN2CCNCC2=O)C |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 1-(3,5-Dimethylbenzyl)piperazin-2-one is C₁₃H₁₈N₂O, with a molecular weight of 218.30 g/mol. Its structure consists of a six-membered piperazine ring containing a ketone group at the 2-position and a 3,5-dimethylbenzyl substituent at the 1-position. The benzyl group introduces steric and electronic effects that influence reactivity and interactions with biological targets .
Structural Features
-
Piperazin-2-one core: A partially saturated diazine ring with a ketone oxygen at position 2, which enhances hydrogen-bonding potential.
-
3,5-Dimethylbenzyl substituent: The aromatic ring with methyl groups at positions 3 and 5 contributes to lipophilicity, potentially improving membrane permeability in biological systems.
-
Chirality: The compound may exhibit stereoisomerism depending on the substitution pattern of the piperazine ring.
Synthetic Methodologies
The synthesis of 1-(3,5-Dimethylbenzyl)piperazin-2-one can be inferred from patented routes for analogous piperazine derivatives. A two-step process involving condensation followed by reduction is commonly employed .
Step 1: Formation of 3,4-Dehydropiperazine-2-one
The initial step involves reacting a substituted ester with ethylenediamine. For example:
Reaction Conditions:
-
Solvent: Toluene or methanol
-
Temperature: 60–65°C
-
Catalysts: Acetic acid (to facilitate imine formation)
This step typically achieves yields of 60–70%, with purity optimized via recrystallization in hexane .
Step 2: Reduction to Piperazin-2-one
The dehydropiperazine intermediate is reduced using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions:
Key Parameters:
Physicochemical Properties
While experimental data for 1-(3,5-Dimethylbenzyl)piperazin-2-one are scarce, properties can be extrapolated from structurally similar compounds:
Biological Activity and Mechanisms
Piperazin-2-one derivatives are known for their enzyme-modulating and receptor-binding activities. The 3,5-dimethylbenzyl group may enhance interactions with hydrophobic binding pockets in biological targets.
Putative Targets
-
GPCRs (G-Protein Coupled Receptors): The compound’s structure resembles ligands for serotonin (5-HT) and dopamine receptors.
-
Kinases: Piperazine derivatives often inhibit kinase activity by competing with ATP-binding sites.
-
Antimicrobial Activity: Methyl-substituted aromatic groups can disrupt bacterial cell membranes .
In Silico Predictions
Industrial and Pharmaceutical Applications
Drug Discovery
-
Intermediate in Antipsychotics: Piperazine derivatives are precursors to drugs like aripiprazole and quetiapine.
-
Anticancer Agents: Structural analogs inhibit topoisomerase II, a target in leukemia therapy .
Material Science
The compound’s rigid structure makes it a candidate for coordination polymers in catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume